(S)-N-((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)-1-((6R,9S,15S)-1-amino-6-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-9-benzyl-15-(4-hydroxybenzyl)-1-imino-11-methyl-7,10,13-trioxo-2,8,11,14-tetraazahexadecane)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)-1-((6R,9S,15S)-1-amino-6-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-9-benzyl-15-(4-hydroxybenzyl)-1-imino-11-methyl-7,10,13-trioxo-2,8,11,14-tetraazahexadecane)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have interesting biochemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and stereoselective reactions. Common reagents used in these processes might include:
- Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for amino groups.
- Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for peptide bond formation.
- Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) for reduction steps.
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers and large-scale purification techniques such as HPLC (high-performance liquid chromatography). The process must be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reduction: Using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new biochemical assays or therapeutic agents.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.
Industry
In industry, it might find applications in the development of new materials, catalysts, or as a component in biochemical sensors.
Mechanism of Action
The mechanism of action for such a compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar structural features.
Proteins: Larger biomolecules with complex tertiary and quaternary structures.
Synthetic Polymers: Man-made molecules with repeating units similar to the compound’s structure.
Properties
Molecular Formula |
C₄₄H₅₉N₁₁O₁₀ |
---|---|
Molecular Weight |
901.43 |
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H59N11O10/c1-54(24-37(59)50-34(23-28-13-17-30(58)18-14-28)43(65)55-20-6-10-36(55)41(63)53-35(25-56)38(46)60)42(64)33(22-26-7-3-2-4-8-26)52-40(62)32(9-5-19-49-44(47)48)51-39(61)31(45)21-27-11-15-29(57)16-12-27/h2-4,7-8,11-18,31-36,56-58H,5-6,9-10,19-25,45H2,1H3,(H2,46,60)(H,50,59)(H,51,61)(H,52,62)(H,53,63)(H4,47,48,49)/t31-,32+,33-,34-,35-,36-/m0/s1 |
SMILES |
CN(CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N)C(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
sequence |
One Letter Code: Y-d-Arg-F-SAR-YPS-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.